2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one
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Overview
Description
2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one is a complex organic compound featuring a cyclohexanone core substituted with an acetyl group and a butyl chain bearing two benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one typically involves multiple steps, starting with the preparation of the cyclohexanone core. One common method is the Friedel-Crafts acylation of cyclohexanone with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The resulting acetylated cyclohexanone is then subjected to further functionalization to introduce the butyl chain and benzenesulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding carboxylic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions yields carboxylic acids, while reduction of the carbonyl groups results in alcohols .
Scientific Research Applications
2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetyl and benzenesulfonyl groups can participate in various binding interactions, influencing the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetylcyclohexanone: Lacks the butyl and benzenesulfonyl groups, making it less complex and less reactive.
2-[3,3-Di(benzenesulfonyl)butyl]cyclohexanone: Similar structure but without the acetyl group, affecting its reactivity and applications.
Uniqueness
2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one is unique due to the combination of its acetyl, butyl, and benzenesulfonyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
84109-81-9 |
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Molecular Formula |
C24H28O6S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-acetyl-2-[3,3-bis(benzenesulfonyl)butyl]cyclohexan-1-one |
InChI |
InChI=1S/C24H28O6S2/c1-19(25)24(16-10-9-15-22(24)26)18-17-23(2,31(27,28)20-11-5-3-6-12-20)32(29,30)21-13-7-4-8-14-21/h3-8,11-14H,9-10,15-18H2,1-2H3 |
InChI Key |
DELZYNNROIPVEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1=O)CCC(C)(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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